
(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)(2-methoxypyridin-3-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound contains several functional groups including a pyrazole ring, a piperidine ring, and a pyridine ring . Pyrazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Piperidine is a common organic compound that consists of a six-membered ring containing five carbon atoms and one nitrogen atom. Pyridine is a basic heterocyclic organic compound similar to benzene and has one CH group replaced by a nitrogen atom .
Synthesis Analysis
While the specific synthesis process for this compound is not available, the synthesis of similar compounds often involves reactions like protodeboronation of pinacol boronic esters .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The pyrazole ring, for instance, is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
科学研究应用
Organic Synthesis
This compound serves as a precursor in the synthesis of various organic molecules. Its pyrazole and piperidine moieties can act as nucleophilic sites for reactions, or as ligands to stabilize reactive intermediates. For instance, similar structures have been used to prepare tris(pyrazolyl)methane ligands, which are valuable in catalysis and biomedical chemistry .
Catalysis
Due to its structural features, this compound can be involved in catalytic processes, particularly in the formation of C–F bonds. The pyrazole group can coordinate to metals, facilitating reactions such as hydrogenation or carbon-carbon bond formation. This is akin to the use of related compounds in activating C-H bonds .
Medicinal Chemistry
Compounds with pyrazole and piperidine structures have shown potential in drug development. They can act as enzyme inhibitors or receptor modulators. For example, derivatives of this compound class have been explored for their chemotherapeutic properties in treating cancers .
Ligand Chemistry
The compound can function as a ligand for metal complexes. Its ability to donate electrons to metal centers makes it suitable for creating complexes that are used in studies of magnetism, electronic structure, and as models for biological systems .
Environmental Chemistry
This compound, due to its potential reactivity, could be studied for its role in environmental remediation processes. It might be used to synthesize molecules that can capture pollutants or facilitate the breakdown of hazardous substances.
Each application mentioned leverages the unique chemical structure of the compound, which includes the pyrazole ring known for its coordination ability and the piperidine ring which offers flexibility and reactivity. The methoxy and methanone groups further contribute to the compound’s reactivity and potential applications across various fields of chemistry. The above applications are based on the general behavior of similar compounds and the potential of the functional groups present in the molecule .
未来方向
作用机制
Target of Action
The primary targets of this compound are currently unknown. The compound belongs to a class of molecules that contain a pyrazole ring , which is known to interact with various biological targets, including enzymes and receptors, and exhibit diverse pharmacological effects . .
Mode of Action
Generally, compounds with a pyrazole ring can interact with their targets through various mechanisms, such as competitive inhibition, allosteric modulation, or covalent binding . The exact mechanism depends on the specific target and the chemical structure of the compound.
Biochemical Pathways
Without specific target information, it’s challenging to accurately summarize the affected biochemical pathways. Pyrazole derivatives have been reported to influence a variety of biochemical pathways due to their broad range of biological activities . These can include pathways related to inflammation, cancer, microbial infections, and more .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not available in the literature. Generally, the pharmacokinetic properties of a compound depend on its chemical structure, formulation, route of administration, and individual patient factors. The 2-methoxy group in the compound could potentially enhance its lipophilicity, which might improve its absorption and distribution . .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Based on the known activities of other pyrazole derivatives , it could potentially exhibit a range of effects, such as anti-inflammatory, antitumor, antimicrobial, and more . .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, presence of other molecules, and cellular environment can affect the compound’s stability, its interaction with its target, and its overall efficacy . .
属性
IUPAC Name |
(2-methoxypyridin-3-yl)-[4-(pyrazol-1-ylmethyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2/c1-22-15-14(4-2-7-17-15)16(21)19-10-5-13(6-11-19)12-20-9-3-8-18-20/h2-4,7-9,13H,5-6,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBDFEBJJPAHWMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)N2CCC(CC2)CN3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(sec-butylthio)-3-(4-fluorophenyl)-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2850010.png)
![2-(butan-2-ylsulfanyl)-5-(4-nitrophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2850011.png)
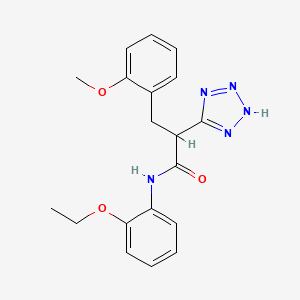
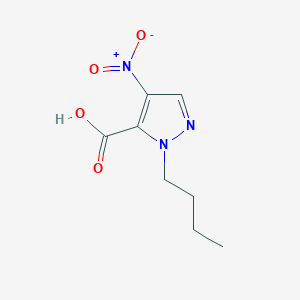
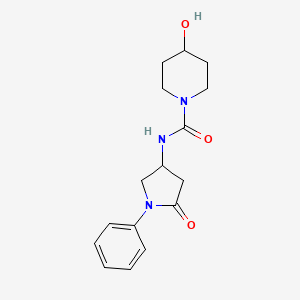
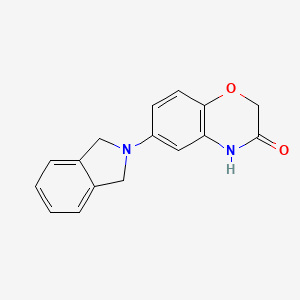
![4-(benzofuran-2-carbonyl)-5-(4-(dimethylamino)phenyl)-3-hydroxy-1-(6-methylbenzo[d]thiazol-2-yl)-1H-pyrrol-2(5H)-one](/img/structure/B2850018.png)

![4-chloro-N-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)benzamide](/img/structure/B2850020.png)

![2-(2-Cyclopropyl-6-methylpyrimidin-4-yl)-5-phenyl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2850023.png)
![2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2850024.png)
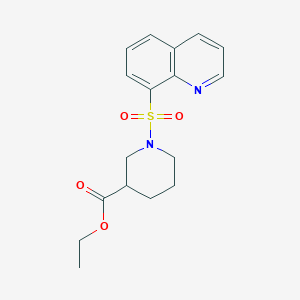
![N-[[4-(4-ethoxyphenyl)-5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2850030.png)